(E)-Methyl 3-(2-methoxy-4-methylphenyl)acrylate
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Overview
Description
(E)-Methyl 3-(2-methoxy-4-methylphenyl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with an acrylate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(2-methoxy-4-methylphenyl)acrylate typically involves the esterification of (E)-3-(2-methoxy-4-methylphenyl)acrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds on a large scale.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-(2-methoxy-4-methylphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of (E)-Methyl 3-(2-hydroxy-4-methylphenyl)acrylate.
Reduction: The acrylate ester can be reduced to the corresponding alcohol, (E)-Methyl 3-(2-methoxy-4-methylphenyl)propanoate.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: (E)-Methyl 3-(2-hydroxy-4-methylphenyl)acrylate
Reduction: (E)-Methyl 3-(2-methoxy-4-methylphenyl)propanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(E)-Methyl 3-(2-methoxy-4-methylphenyl)acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of polymers and resins, where its ester functionality contributes to the material’s properties.
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(2-methoxy-4-methylphenyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The acrylate ester moiety can undergo hydrolysis to release the active form of the compound, which then exerts its biological effects through various pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has similar structural features but differs in the position of the methoxy and methyl groups.
(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: Another structurally related compound with potential biological activities.
Uniqueness
(E)-Methyl 3-(2-methoxy-4-methylphenyl)acrylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both methoxy and methyl groups provides a balance between hydrophilicity and lipophilicity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl (E)-3-(2-methoxy-4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-9-4-5-10(11(8-9)14-2)6-7-12(13)15-3/h4-8H,1-3H3/b7-6+ |
InChI Key |
GLTPFTABPZAJTQ-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)OC)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)OC)OC |
Origin of Product |
United States |
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